Fluorosulfuric acid, 4-aminophenyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

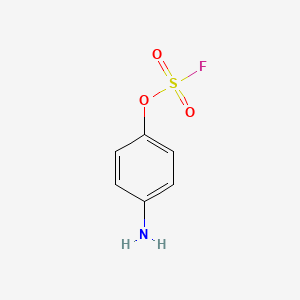

Structure

2D Structure

Properties

IUPAC Name |

1-amino-4-fluorosulfonyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-3-1-5(8)2-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJQCHAKRAVIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16704-38-4 | |

| Record name | 4-aminophenyl fluoranesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Aryl Fluorosulfuric Acid Esters, Including 4 Aminophenyl Derivatives

Foundational Synthetic Approaches for Aryl Fluorosulfates

The foundational methods for synthesizing aryl fluorosulfates primarily revolve around the derivatization of phenols. These approaches have been refined to improve safety, yield, and substrate scope.

Phenol-Based Derivatization with Sulfuryl Fluoride (B91410) (SO₂F₂)

The direct reaction of phenols with sulfuryl fluoride (SO₂F₂) gas is a common and cost-effective method for preparing aryl fluorosulfates. nih.govrsc.org This approach is applicable to a wide range of phenols and hydroxylated heteroarenes. acs.orgbohrium.comsim2.be However, the gaseous and toxic nature of SO₂F₂ necessitates specialized handling procedures. acs.orgorganic-chemistry.org

To address the challenges of handling gaseous SO₂F₂, innovative reactor systems have been developed. One notable advancement is the use of a two-chamber reactor, which allows for the ex situ generation of SO₂F₂ from a stable solid precursor, 1,1′-sulfonyldiimidazole (SDI). acs.orgsim2.beorganic-chemistry.org In this system, the gas is produced in one chamber and consumed in the other, minimizing risks associated with handling the toxic gas directly. organic-chemistry.org This method has been shown to produce various aryl fluorosulfates in good to excellent yields and is scalable for multigram synthesis. sim2.beorganic-chemistry.org

The reaction is typically performed in the presence of a base. nih.gov Research has shown that organic bases such as DBU, TBD, triethylamine (B128534), and Hünig's base can efficiently catalyze the reaction between phenols and SO₂F₂. researchgate.net

Table 1: Selected Examples of Aryl Fluorosulfate (B1228806) Synthesis using ex situ Generated SO₂F₂

| Phenol Derivative | Yield (%) | Reference |

|---|---|---|

| 4-Methoxyphenol | 98% | sim2.be |

| 4-Nitrophenol | 95% | sim2.be |

| Estrone | 85% | organic-chemistry.org |

This table presents a selection of yields for illustrative purposes.

Strategies Employing Silylated Phenols

An alternative strategy involves the use of silylated phenols (aryl silyl (B83357) ethers). Pre-silylation of the hydroxyl group can have a beneficial effect on the sulfur(VI) fluoride exchange (SuFEx) reaction. researchgate.net This is attributed to the formation of a strong silicon-fluorine bond, which drives the reaction to completion. researchgate.net This approach allows for the synthesis of target fluorosulfates from stable silyl ether precursors, reacting them with SO₂F₂ in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Reactions with Fluorosulfuryl Imidazolium (B1220033) Salts

To circumvent the use of gaseous SO₂F₂, solid fluorosulfurylating agents have been developed. Fluorosulfuryl imidazolium salts, such as 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, have emerged as highly reactive and stable "F-SO₂+" donors. nih.govsigmaaldrich.comresearchgate.net These crystalline, shelf-stable reagents offer a convenient alternative to sulfuryl fluoride for converting phenols to fluorosulfates. sigmaaldrich.comorganic-chemistry.org

These imidazolium salts are often more reactive than SO₂F₂ and exhibit different selectivity profiles. nih.govresearchgate.net They can effectively derivatize a wide range of phenols under mild conditions. sigmaaldrich.com The development of these reagents simplifies the synthesis of fluorosulfates, making them more accessible for various applications. sigmaaldrich.com Furthermore, photocatalytic methods using imidazolium-based SO₂F radical reagents are also being explored. nih.gov

Utilization of Solid Precursors: [4-(Acetylamino)phenyl]imidodisulfuryl Difluoride (AISF)

Another significant advancement in the field is the introduction of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) as a solid, shelf-stable, and crystalline reagent for the synthesis of sulfur(VI) fluorides. nih.gov AISF has proven effective for the synthesis of a diverse array of aryl fluorosulfates under mild conditions. nih.govnih.gov

AISF serves as a versatile reagent, not only for the synthesis of fluorosulfates but also as a coupling reagent in the formation of amides and peptides by activating carboxylic acids. organic-chemistry.orgthieme-connect.comthieme-connect.com Its solid nature makes it significantly easier and safer to handle compared to gaseous reagents. thieme-connect.com The synthesis of AISF itself has been optimized, with single-step preparations from acetanilide (B955) being developed. nih.govrsc.org

Table 2: Comparison of Fluorosulfurylation Reagents

| Reagent | Physical State | Handling | Reactivity | Key Advantages |

|---|---|---|---|---|

| Sulfuryl Fluoride (SO₂F₂) | Gas | Requires specialized equipment (e.g., two-chamber reactor) | Moderate | Low cost, widely available |

| Fluorosulfuryl Imidazolium Salts | Solid | Easy to handle | High | Shelf-stable, high reactivity, no gas handling |

Innovative and Specialized Synthesis Techniques

Beyond the foundational methods, research has focused on developing more sophisticated and efficient synthetic strategies, such as multi-component reactions.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. For the synthesis of aryl sulfonyl fluorides, an MCR involving the in-situ generation of arynes, secondary amines, and SO₂F₂ has been reported. mdpi.com This process allows for the creation of substituted aryl sulfonyl fluorides from readily available precursors. The proposed mechanism involves the generation of an aryne, which is then attacked by the amine. The resulting intermediate reacts with SO₂F₂ to yield the final product. mdpi.com Such strategies showcase the ongoing innovation in the synthesis of sulfur-fluorine containing compounds. researchgate.net

Flow Chemistry Protocols for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of aryl fluorosulfates, particularly in terms of scalability, safety, and process control. While batch processing remains common, flow protocols are emerging to facilitate larger-scale production. The inherent benefits of flow chemistry, such as superior heat and mass transfer, allow for reactions to be conducted under conditions that might be hazardous or inefficient in a batch reactor.

One of the key applications of flow chemistry in this context is the preparation of downstream products from aryl fluorosulfate precursors. For instance, the continuous flow synthesis of aryl aldehydes from aryl fluorosulfonates has been demonstrated. This indicates the feasibility of integrating the synthesis of aryl fluorosulfates themselves into a continuous manufacturing process.

The scalability of aryl fluorosulfate synthesis is crucial for their application in industrial settings. Flow chemistry provides a direct route to achieving this, enabling the production of kilogram quantities of material. This is particularly relevant for aryl fluorosulfates that serve as precursors to high-value products in the pharmaceutical and materials science sectors.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Challenging, often requires re-optimization | More straightforward scale-up by extending reaction time or using larger reactors |

| Safety | Handling of hazardous reagents like SO₂F₂ gas in large quantities poses risks | Smaller reaction volumes at any given time enhance safety |

| Process Control | Difficult to maintain precise control over temperature and mixing | Excellent control over reaction parameters leading to higher reproducibility |

Radiochemical Synthesis of ¹⁸F-Labeled Aryl Fluorosulfates for Imaging

The development of ¹⁸F-labeled aryl fluorosulfates is a significant advancement for positron emission tomography (PET) imaging. nih.govmit.edu The fluorine-18 (B77423) isotope is a widely used radionuclide in PET, and its incorporation into aryl fluorosulfates allows for the creation of novel imaging probes. mit.edu

A key challenge in this area has been the inaccessibility of gaseous [¹⁸F]SO₂F₂. nih.govchemrxiv.org To circumvent this, methods have been developed for the SO₂F₂-free synthesis of aryl [¹⁸F]fluorosulfates. These methods often start from phenolic or isolated aryl imidazylate precursors and utilize cyclotron-produced ¹⁸F⁻. nih.govchemrxiv.org The radiochemical yields for these syntheses can range from moderate to good, with excellent tolerance for various functional groups. nih.govchemrxiv.org

The reliability of these approaches has been demonstrated through the automated radiosynthesis of compounds like 4-acetamidophenyl [¹⁸F]fluorosulfate. nih.govchemrxiv.org Another significant technique is the sulfur [¹⁸F]fluoride exchange ([¹⁸F]SuFEx) reaction, which has gained attention for its rapid preparation of ¹⁸F-labeled aryl fluorosulfates. researchgate.net This method boasts ultra-fast reaction times and high radiochemical yields. researchgate.net

| Precursor | Labeling Method | Key Features | Reference |

|---|---|---|---|

| Phenolic and aryl imidazylate precursors | Nucleophilic radiofluorination with ¹⁸F⁻ | SO₂F₂-free, moderate to good radiochemical yields, good functional group tolerance. nih.govchemrxiv.org | nih.govchemrxiv.org |

| Aryl fluorosulfates | Sulfur [¹⁸F]fluoride exchange ([¹⁸F]SuFEx) | Ultra-fast reaction times, high radiochemical yields, rapid tracer isolation. researchgate.net | researchgate.net |

Principles of Sustainable Synthesis in Aryl Fluorosulfate Chemistry

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of aryl fluorosulfates. A primary focus is the use of less hazardous and more atom-economical reagents. Sulfuryl fluoride (SO₂F₂) is a key reagent in this context, valued for being a low-cost sulfonyl fluoride provider. wiley-vch.deacs.org However, direct handling of gaseous SO₂F₂ can be hazardous.

To address this, methods for the ex situ generation of SO₂F₂ have been developed. One such method employs 1,1′-sulfonyldiimidazole as a solid precursor, which generates near-stoichiometric amounts of SO₂F₂ gas in a two-chamber reactor. This approach circumvents the need for direct handling of the gas, enhancing safety.

| Approach | Description | Benefit |

|---|---|---|

| Use of SO₂F₂ | Low-cost and effective reagent for converting phenols to aryl fluorosulfates. wiley-vch.deacs.org | Atom economical. wiley-vch.deacs.org |

| Ex situ generation of SO₂F₂ | Using solid precursors like 1,1′-sulfonyldiimidazole to generate SO₂F₂ gas as needed. | Avoids direct handling of hazardous gas, improving safety. |

| Aryl fluorosulfates as triflate alternatives | Employing aryl fluorosulfates in cross-coupling reactions in place of triflates. wiley-vch.deacs.org | Less toxic and more atom economical. wiley-vch.deacs.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Aryl Fluorosulfuric Acid Esters

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry Framework

SuFEx is a click chemistry paradigm that relies on the robust and reliable formation of covalent bonds through sulfur(VI) fluoride (B91410) hubs. nih.govacs.orgbohrium.com Aryl fluorosulfates (Ar-O-SO₂F) are cornerstone electrophiles within this framework. nih.gov The S-F bond in these compounds is generally stable under many conditions, including in aqueous solutions near neutral pH, but can be selectively activated to react with a variety of nucleophiles. nih.govnih.govchemrxiv.org This controllable reactivity is fundamental to their application in synthesizing complex molecules and polymers. nih.govacs.org

The SuFEx reaction of aryl fluorosulfates is characterized by the selective activation of the high-oxidation-state sulfur-fluoride bond, enabling an exchange reaction with an incoming nucleophile. nih.gov While generally unreactive, the S-F bond can be activated by various catalysts, allowing the reaction to proceed under mild, often metal-free conditions. nih.gov The mechanism is sensitive to the reaction environment; for instance, a Hammett plot analysis for the fluoride exchange reaction yielded a positive slope (ρ = 1.56), indicating the development of negative charge in the transition state. nih.govchemrxiv.org

The scope of SuFEx reactions is broad, largely due to the tunable reactivity of the S-F bond. nih.gov The stability of aryl fluorosulfates is high compared to other SuFExable groups like sulfonyl fluorides (R-SO₂F), making them ideal for sequential, controlled transformations. nih.govchemrxiv.org This stability allows them to be incorporated into complex molecules and subjected to various reaction conditions without decomposition, enabling their use in late-stage functionalization of drugs and bioactive compounds. acs.orgbohrium.comnih.gov The reaction's reliability and high yield have led to its use in creating diverse molecular architectures, from small molecules to high-molecular-weight polysulfates. nih.gov

The reactivity of aryl fluorosulfates in SuFEx chemistry is highly dependent on the incoming nucleophile and the catalytic system employed.

Phenols and Aryl Silyl (B83357) Ethers : Reactions with phenols and their corresponding silyl ethers are among the most common and efficient SuFEx transformations. nih.govresearchgate.net Aryl silyl ethers are particularly effective nucleophiles, as the high affinity between silicon and fluorine provides a strong thermodynamic driving force for the reaction, often allowing for lower catalyst loadings or milder conditions. researchgate.netthieme-connect.com These reactions are used to synthesize diaryl sulfates and polysulfates. nih.govresearchgate.net The reaction of bis(aryl fluorosulfates) with bis(aryl silyl ethers) is a key method for step-growth polymerization. nih.gov

Amines : The reaction of aryl fluorosulfates with amines to form sulfamates is more complex and can be plagued by side reactions. chemrxiv.org Direct reaction is often slow, but effective protocols have been developed. chemrxiv.orgnih.gov A unified method using calcium triflimide (Ca(NTf₂)₂) and DABCO has been shown to activate aryl fluorosulfates for reaction with a diverse range of primary and secondary amines at room temperature, producing sulfamates in excellent yields. nih.govacs.orgchemrxiv.org Another system employs 1-hydroxybenzotriazole (B26582) (HOBt) and tetramethyldisiloxane (TMDS) to facilitate the amidation of fluorosulfates. chemrxiv.org These methods overcome previous limitations and provide reliable access to sulfamates, which are important motifs in medicinal chemistry. nih.govchemrxiv.org

| Nucleophile | Catalyst/Reagent | Product | Key Features | References |

| Aryl Silyl Ether | DBU | Diaryl Sulfate (B86663) | Efficient reaction driven by Si-F bond formation. | nih.gov, thieme-connect.com |

| Phenol | Et₃N | Diaryl Sulfate | Classic SuFEx reaction for forming sulfate linkages. | nih.gov, nih.gov |

| Secondary Amine | Ca(NTf₂)₂ / DABCO | Sulfamate | Unified, room-temperature method for a broad scope of amines. | nih.gov, acs.org |

| Primary/Secondary Amine | HOBt / TMDS | Sulfamate | Effective catalytic system for challenging amidation reactions. | chemrxiv.org |

The inert S-F bond of aryl fluorosulfates requires activation to participate in SuFEx reactions. nih.gov Several activation strategies have been developed, allowing for precise control over the reactivity.

Lewis Base Catalysis : Nitrogenous Lewis bases are common catalysts, with their reactivity generally correlating with their basicity (pKaH value). nih.gov The order of reactivity is typically phosphazenes > guanidines > amidines > amines. nih.gov Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and triethylamine (B128534) (Et₃N) are frequently used to activate the S-F bond towards nucleophilic attack. nih.govchemrxiv.org For instance, the reaction between fluorosulfates and silyl ethers requires a significantly lower catalytic loading of BEMP (1–10 mol%) compared to DBU (10–30 mol%). nih.gov

Lewis Acid Catalysis : Lewis acids can also facilitate SuFEx reactions. Calcium triflimide (Ca(NTf₂)₂) has been identified as an effective activator, particularly for reactions involving less reactive nucleophiles like amines. nih.govacs.org In combination with a base such as DABCO, Ca(NTf₂)₂ provides a unified method for activating a range of S(VI) fluorides, including aryl fluorosulfates, for reactions at room temperature. nih.govacs.org

Silicon-Mediated Activation : The use of silylated nucleophiles, such as aryl silyl ethers, represents an intrinsic activation mode. thieme-connect.com The formation of the highly stable Si-F bond provides a thermodynamic driving force for the exchange, reducing the need for highly active external catalysts. researchgate.netthieme-connect.com

Transition-Metal-Catalyzed Coupling Reactions

In a distinct mode of reactivity, aryl fluorosulfates serve as competent electrophiles in a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org This reactivity typically involves the cleavage of the C-O bond of the ArO-SO₂F group, positioning aryl fluorosulfates as effective surrogates for aryl halides and triflates. researchgate.netnih.govnih.gov

Palladium catalysts have been extensively used to functionalize aryl fluorosulfates.

Suzuki-Miyaura Coupling : Aryl fluorosulfates readily participate in Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl compounds. capes.gov.brnih.govacs.org Notably, these reactions can often be performed under mild conditions, for example, using Pd(OAc)₂ in water at room temperature without the need for specialized ligands. capes.gov.bracs.orgresearchgate.netsigmaaldrich.com This highlights a significant practical and environmental advantage over traditional coupling partners. acs.org The reaction tolerates a wide range of functional groups on both coupling partners. researchgate.net

Sonogashira Coupling : The versatility of aryl fluorosulfates extends to Sonogashira couplings, demonstrating their utility in forming carbon-carbon triple bonds. acs.org

Carbonylation : Palladium-catalyzed carbonylation of aryl fluorosulfates provides efficient access to aryl esters. mdpi.comresearchgate.netnjtech.edu.cn Using aryl formates as a CO source, this transformation proceeds effectively with a palladium catalyst and a phosphine (B1218219) ligand, tolerating numerous functional groups. mdpi.comresearchgate.net This method avoids the use of hazardous carbon monoxide gas. mdpi.com

| Reaction Type | Catalyst System | Coupling Partner | Product | Key Features | References |

| Suzuki-Miyaura | Pd(OAc)₂ / Et₃N | Aryl Boronic Acid | Biaryl | Ligand-free, proceeds in water at room temperature. | capes.gov.br, acs.org, researchgate.net |

| Carbonylation | Pd(OAc)₂ / Xantphos | Aryl Formate (B1220265) | Aryl Ester | Uses aryl formate as a CO surrogate, broad functional group tolerance. | mdpi.com, researchgate.net |

| α-Arylation | Pd₂(dba)₃ / Xantphos | Sulfoxonium Ylide | α-Arylated Ylide | C-O bond functionalization under palladium catalysis. | researchgate.net, rsc.org |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Aryl Alkyne | Demonstrates versatility as a triflate alternative. | acs.org |

Recent studies have unveiled that nickel catalysts can unlock an alternative reaction pathway for aryl fluorosulfates, proceeding through C-O bond activation rather than the canonical S-F bond cleavage of SuFEx chemistry. nih.govnih.govacs.org This discovery has expanded the synthetic utility of this class of compounds.

An efficient nickel-catalyzed deoxygenative borylation of aryl fluorosulfates has been developed, which converts them into valuable aryl boronate esters under mild conditions. nih.govnih.govacs.org The reaction tolerates a broad range of substrates, including those with electron-donating and electron-withdrawing groups. acs.org Mechanistic investigations, combining experimental and computational studies, have elucidated the catalytic cycle. nih.govresearchgate.net The process is initiated by the oxidative addition of a Ni(0) species across the C–O bond to form an arylnickel(II) intermediate (LArNi(OSO₂F)). nih.gov This key step diverts the reactivity away from the S-F bond and enables the subsequent borylation. nih.govnih.gov The isolation and crystallographic characterization of these arylnickel(II) intermediates have provided direct evidence for this mechanistic pathway. nih.govnih.govdoaj.org

Comparative Electrophilicity and Selectivity in Cross-Coupling

Aryl fluorosulfates have garnered significant attention as potent electrophiles in transition metal-catalyzed cross-coupling reactions, often serving as more stable, economical, and environmentally benign alternatives to traditional aryl triflates and halides. researchgate.netnih.govrsc.org Their electrophilicity and selectivity are key to their utility in forming carbon-carbon and carbon-heteroatom bonds.

One of the primary advantages of aryl fluorosulfates is their heightened reactivity and selectivity in these transformations. nih.govrsc.org Comparative studies have shown that aryl fluorosulfates often provide superior yields in Suzuki-Miyaura reactions compared to aryl halides, triflates, tosylates, and mesylates under identical conditions. nih.gov The general reactivity trend for electrophiles in some palladium-catalyzed systems has been established as I > Br > OTf (triflate) ≈ OSO₂F (fluorosulfate) ≫ Cl, OTs (tosylate), OMs (mesylate). rsc.org This places the fluorosulfate (B1228806) group's reactivity on par with the widely used triflate group.

The electronic nature of substituents on the aryl ring significantly influences reactivity. For fluorosulfuric acid, 4-aminophenyl ester, the presence of the electron-donating amino (-NH₂) group at the para position deactivates the molecule towards oxidative addition in typical palladium-catalyzed reactions. nih.gov Electron-rich aryl fluorosulfates generally exhibit lower reactivity compared to their electron-deficient counterparts, often necessitating higher catalyst loadings, increased base concentrations, or longer reaction times to achieve satisfactory yields. nih.gov However, this trend can be inverted with different catalytic systems. For instance, in nickel-catalyzed Suzuki-Miyaura couplings, electron-rich aryl fluorosulfates have been observed to produce higher yields than electron-poor ones, and unlike palladium systems, the nickel catalyst can be compatible with the primary amine group. rsc.org

Aryl fluorosulfates also exhibit remarkable chemoselectivity. In molecules containing multiple potential leaving groups, the fluorosulfate can direct reactivity. For example, in a molecule with both chloro and fluorosulfate groups, palladium-catalyzed coupling occurs exclusively at the C–OSO₂F bond. researchgate.net However, when competing with a bromo group, the C–Br bond is preferentially activated. researchgate.net This predictable selectivity allows for sequential functionalization of poly-substituted arenes. researchgate.net

Below is a data table summarizing the relative reactivity of various leaving groups in palladium-catalyzed cross-coupling reactions.

Table 1: Comparative Reactivity of Aryl Electrophiles in Pd-Catalyzed Cross-Coupling

| Leaving Group | Abbreviation | Relative Reactivity |

|---|---|---|

| Iodide | -I | Very High |

| Bromide | -Br | High |

| Triflate | -OTf | Moderate to High |

| Fluorosulfate | -OSO₂F | Moderate to High |

| Chloride | -Cl | Low |

| Tosylate | -OTs | Very Low |

| Mesylate | -OMs | Very Low |

Intrinsic Chemical Transformations and Side Reactions

Beyond their role in cross-coupling, the intrinsic chemical behavior of aryl fluorosulfates, including the stability and versatility of the leaving group and potential side reactions, defines their synthetic utility.

The fluorosulfate moiety (–OSO₂F) is an excellent leaving group, a property derived from the stability of the resulting fluorosulfate anion. Its leaving group ability is comparable to that of a triflate, making it one of the most effective sulfonate-based leaving groups. researchgate.netrsc.org This allows for the activation of otherwise unreactive phenols, such as 4-aminophenol, for nucleophilic substitution and coupling reactions. The conversion of a phenolic hydroxyl group, which is a notoriously poor leaving group, into a fluorosulfate is a key strategy for enabling these transformations. nih.gov

The versatility of the fluorosulfate leaving group is evident in its successful application in a wide array of reactions beyond the Suzuki-Miyaura coupling, including Negishi, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govrsc.orgscispace.com This broad applicability underscores its robustness and reliability as a leaving group in the toolkit of modern organic synthesis.

"Defluorosulfation" can be understood as any pathway that leads to the cleavage or loss of the fluorosulfate group. A critical aspect of aryl fluorosulfates is their notable stability, which minimizes unwanted side reactions. They are significantly more stable towards hydrolysis under neutral or acidic conditions compared to related compounds like sulfonyl fluorides. enamine.netacs.org Studies have shown that aryl fluorosulfates can remain intact for extended periods in aqueous solutions at neutral pH and in the presence of strong acids. nih.gov

This inherent stability prevents premature decomposition or undesired side reactions under the often milder conditions used for their coupling reactions. nih.gov However, their stability is not absolute. The presence of acidic functional groups on the aryl fluorosulfate molecule itself can lead to lower yields in certain reactions, suggesting that acidic conditions can promote decomposition pathways. nih.gov Similarly, the presence of excess water can be detrimental to some transformations, such as the sulfur(VI) fluoride exchange (SuFEx) reaction. nih.gov In the context of biological systems, aryl fluorosulfates show minimal off-target reactivity and low hydrolytic susceptibility, only becoming reactive toward nucleophilic amino acid residues like tyrosine or lysine (B10760008) when activated by a specific protein binding site environment. nih.govnih.gov This latent reactivity profile is crucial for their use as chemical probes. acs.org Therefore, while generally robust, defluorosulfation through hydrolysis can occur, particularly under non-neutral pH or in the presence of certain functionalities.

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms, energetics, and transition states of reactions involving aryl fluorosulfates.

Theoretical studies have provided deep insights into the key steps of aryl fluorosulfate reactions. For palladium-catalyzed cross-coupling, the initial oxidative addition of the aryl fluorosulfate to the Pd(0) center is often the rate-determining step. M06 density functional theory studies on the oxidative addition of phenyl fluorosulfate derivatives have suggested that the reaction proceeds favorably through a 5-membered neutral transition state. researchgate.net This modeling helps to explain the observed reactivity and selectivity.

Another fundamental transformation is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process. DFT calculations have been used to model the isotopic exchange between a phenyl fluorosulfate and an anionic fluoride. chemrxiv.org These studies predict a low-energy pathway involving a pentacoordinated "ate"-complex intermediate, where the incoming and outgoing fluorine atoms occupy axial positions. nih.gov This computational evidence supports the experimental observation that SuFEx reactions can proceed rapidly under mild conditions. chemrxiv.org DFT calculations have also been employed to understand the conformational structures of palladium oxidative addition complexes (OACs) used in amination reactions, showing good correlation with experimental X-ray and NMR data. researchgate.netchemrxiv.org

Analysis of the energetics of reaction pathways provides a quantitative understanding of reactivity. Computational studies have predicted that the activation barriers for the oxidative addition of aryl fluorosulfates to a Pd(0) catalyst are virtually identical to those for the corresponding aryl triflates and nonaflates. researchgate.net This finding aligns with experimental observations that aryl fluorosulfates and triflates exhibit similar reactivity in many cross-coupling reactions. rsc.org

For the fluoride exchange SuFEx reaction, DFT calculations estimated a low Gibbs free energy of activation (ΔG‡) of 10.5 kcal mol⁻¹ in acetonitrile. nih.gov Experimental kinetics studies using NMR spectroscopy determined a low enthalpy of activation (ΔH‡) of 11.3 kcal mol⁻¹, further confirming that the process is facile. chemrxiv.org Furthermore, a Hammett plot analysis for the SuFEx reaction of para-substituted phenyl fluorosulfates yielded a positive slope (ρ = 1.56), indicating the development of a negative charge in the transition state, a finding consistent with the proposed pentacoordinated intermediate. chemrxiv.org

The following table summarizes key energetic data from computational and experimental studies of aryl fluorosulfate reactions.

Table 2: Energetic Data for Key Aryl Fluorosulfate Reactions

| Reaction | Method | Parameter | Value |

|---|---|---|---|

| Oxidative Addition to Pd(0) | DFT (M06) | Activation Barrier | Virtually identical to Aryl Triflates |

| Fluoride Exchange (SuFEx) | DFT (COSMO) | ΔG‡ | 10.5 kcal mol⁻¹ |

| Fluoride Exchange (SuFEx) | TDST-NMR | ΔH‡ | 11.3 kcal mol⁻¹ |

Translational Applications of Aryl Fluorosulfuric Acid Esters in Interdisciplinary Research

Innovations in Chemical Biology and Medicinal Chemistry

The development of novel chemical probes and therapeutic agents is a cornerstone of chemical biology and medicinal chemistry. Aryl fluorosulfates have gained prominence in these fields due to their ability to act as "latent electrophiles," exhibiting stability in biological systems until a specific interaction with a target protein activates their reactivity. d-nb.info This characteristic allows for the precise labeling and modulation of protein function.

Covalent chemical probes are instrumental in identifying and characterizing protein function directly within complex biological systems, a strategy known as activity-based protein profiling (ABPP). nomuraresearchgroup.commdpi.comnih.govwikipedia.org The fluorosulfate (B1228806) group can serve as a "warhead" in these probes, forming a stable covalent bond with specific amino acid residues on a target protein. nih.govresearchgate.netresearchgate.net This irreversible binding allows for the durable labeling and subsequent identification and functional analysis of the targeted proteins. nih.gov

Aryl fluorosulfates have demonstrated a remarkable ability to selectively react with several key amino acid residues within protein binding pockets. nih.gov This site-selective engagement is often dependent on the specific microenvironment of the protein, which can enhance the nucleophilicity of the target residue. d-nb.info

The reactivity of aryl fluorosulfates with tyrosine, lysine (B10760008), serine, and histidine residues has been documented. nih.govnih.govresearchgate.net For instance, the genetic encoding of fluorosulfate-L-tyrosine (FSY) has enabled the in vivo crosslinking of proteins by reacting with proximal lysine, histidine, and tyrosine residues through a sulfur-fluoride exchange (SuFEx) mechanism. nih.govcas.cn While sulfonyl fluorides have been shown to react with serine proteases, aryl fluorosulfates exhibit a distinct reactivity profile. nih.govnih.gov For example, a fluorosulfate-containing inhibitor demonstrated selective reaction with a non-catalytic serine residue in the active site of the mRNA decapping scavenger enzyme (DcpS). nih.gov This highlights the potential for developing highly specific covalent modifiers of protein function.

Table 1: Documented Reactivity of Aryl Fluorosulfates with Protein Residues

| Target Residue | Reaction Type | Key Findings |

| Tyrosine | Covalent Modification | Arylfluorosulfate-based probes have been shown to preferentially modify tyrosine residues in various proteins. nih.gov |

| Lysine | Covalent Modification / Sulfamoylation | The reaction with lysine residues has been observed, though it can be slower compared to more reactive electrophiles. d-nb.info |

| Serine | Covalent Modification | Selective targeting of non-catalytic serine residues has been achieved, offering a novel strategy for covalent inhibition. nih.gov |

| Histidine | Covalent Modification | Proximity-enabled reactions with histidine have been demonstrated through the use of genetically encoded fluorosulfate-L-tyrosine. nih.gov |

The ability of aryl fluorosulfates to form covalent bonds with protein residues makes them excellent candidates for the design of irreversible enzyme inhibitors. nih.govresearchgate.net Unlike reversible inhibitors that bind and dissociate from their target, irreversible inhibitors form a stable, long-lasting complex, which can lead to a more profound and sustained biological effect.

The development of aryl fluorosulfate-based inhibitors has provided tools to target enzymes that may be difficult to inhibit with traditional non-covalent molecules. For example, fluorosulfate-containing compounds have been developed as covalent inhibitors for enzymes like sirtuin 5 (SIRT5) and human neutrophil elastase. nih.govresearchgate.net The stability of the aryl fluorosulfate group allows for its incorporation into complex molecular scaffolds to achieve high selectivity for the target enzyme. nih.gov

Protein cross-linking is a powerful technique used to study protein-protein interactions and to stabilize protein complexes. The proximity-enabled reactivity of aryl fluorosulfates has been harnessed for this purpose. nih.gov When an aryl fluorosulfate is incorporated into a protein, it can react with a nearby nucleophilic residue on an interacting protein, effectively "stitching" the two proteins together. nih.govnih.gov

The genetic encoding of fluorosulfate-L-tyrosine (FSY) has been a significant advancement in this area, allowing for the formation of covalent crosslinks between interacting proteins directly within living cells. nih.govcas.cn This in vivo cross-linking capability provides a powerful tool to capture and identify transient or weak protein interactions that are often difficult to study using other methods. The sulfonyl fluoride (B91410) moiety, a close relative of the fluorosulfate, has also been genetically encoded to cross-link proteins with their bound glycans, further demonstrating the utility of this class of reactive groups in studying complex biological interactions. nih.gov

Molecular imaging techniques, such as Positron Emission Tomography (PET), rely on the use of radiolabeled tracers to visualize and quantify biological processes in vivo. The development of efficient and robust methods for introducing positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into biologically active molecules is crucial for advancing this field.

Aryl fluorosulfates have emerged as a promising class of molecules for the development of ¹⁸F-labeled PET tracers. nih.govnih.govmdpi.com The sulfur-fluoride exchange (SuFEx) reaction provides a rapid and efficient method for the late-stage introduction of ¹⁸F into aryl fluorosulfate precursors. nih.govchemrxiv.orgchemrxiv.org This isotopic exchange process can be performed under mild conditions and often with high radiochemical yields, making it an attractive strategy for the routine production of PET radiopharmaceuticals. nih.gov

The stability of the aryl fluorosulfate group under physiological conditions is a key advantage for its use in PET tracers, as it minimizes defluorination in vivo, which can lead to unwanted background signals. nih.gov Numerous ¹⁸F-labeled aryl fluorosulfates have been synthesized and evaluated as PET imaging agents for a variety of biological targets, including enzymes and receptors involved in cancer and neurological disorders. chemrxiv.orgresearchgate.netnih.gov The versatility of the aryl fluorosulfate scaffold allows for its incorporation into a wide range of targeting vectors, enabling the development of specific probes for diverse molecular imaging applications. nih.govnih.gov

Table 2: Key Features of ¹⁸F-Aryl Fluorosulfates for PET Imaging

| Feature | Description | Significance |

| Radiolabeling Method | Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) | Enables rapid, efficient, and late-stage incorporation of ¹⁸F. nih.govchemrxiv.org |

| Reaction Conditions | Mild, often at room temperature | Simplifies the radiosynthesis process and is compatible with a wide range of functional groups. nih.gov |

| Radiochemical Yield | Generally high | Facilitates the production of sufficient quantities of the radiotracer for imaging studies. chemrxiv.org |

| In Vivo Stability | Good resistance to defluorination | Reduces off-target accumulation of ¹⁸F and improves image quality. nih.gov |

| Versatility | Can be attached to various targeting molecules | Allows for the development of specific PET tracers for a wide array of biological targets. nih.govchemrxiv.org |

Radiopharmaceutical Chemistry and Molecular Imaging

In Vivo Imaging Modalities and Applications

Aryl fluorosulfates have emerged as valuable scaffolds for the development of advanced probes for in vivo and intracellular imaging. A key example is the creation of fluorogenic, environment-sensitive probes that enable the visualization of specific proteins within the complex environment of living cells and organisms. nih.govacs.org These probes are engineered to be "dark" or non-fluorescent in an aqueous environment but exhibit a significant increase in fluorescence upon binding to their target protein. nih.govacs.org

One notable application is the development of an aryl fluorosulfate probe, designated "probe 4," designed to selectively bind to the protein transthyretin (TTR). nih.gov This small molecule demonstrates excellent cell permeability, allowing it to rapidly diffuse across cellular and organellar membranes. nih.gov Researchers have successfully used this probe to image the localization of TTR within specific intracellular organelles, such as the mitochondria and endoplasmic reticulum, in living HEK293T cells. nih.govacs.org

The utility of this approach extends beyond single cells to multicellular organisms. In studies using Caenorhabditis elegans engineered to express human TTR, the probe enabled the visualization of TTR•probe complexes within the macrophage-like coelomocytes of the living worm. nih.govacs.orgacs.org A significant feature of this particular probe is that the fluorosulfate group does not form a covalent bond with TTR on the timescale of the imaging experiments, acting as a non-covalent, reversible binder that is critical for its fluorogenic properties. nih.govacs.org The success of such probes highlights the potential of the aryl fluorosulfate motif in developing tools for studying protein localization and function in living systems with high spatial and temporal sensitivity. nih.govacs.org The inherent properties of aryl fluorosulfates, including their stability and activatable reactivity, make them promising candidates for future protein-selective covalent probes for in vivo applications. nih.govacs.org

| Probe Characteristic | Description | Reference |

| Probe Name | Probe 4 (An aryl fluorosulfate-based 1,3,4-oxadiazole) | nih.govacs.org |

| Target Protein | Transthyretin (TTR) | nih.govacs.org |

| Mechanism | Fluorogenic; non-fluorescent in aqueous buffer, becomes fluorescent upon non-covalent binding to TTR. | nih.gov |

| Key Feature | Excellent cell and organelle permeability. | nih.govacs.org |

| Demonstrated Use (In Vitro) | Imaging of exogenous TTR in subcellular compartments (mitochondria, ER) of living HEK293T cells. | acs.org |

| Demonstrated Use (In Vivo) | Detection of human TTR expressed in macrophage-like coelomocytes of living C. elegans. | nih.govacs.org |

Construction and Screening of Functional Molecular Libraries

The unique chemical properties of aryl fluorosulfates make them highly suitable for the construction of functional molecular libraries aimed at discovering new bioactive molecules. These libraries are collections of distinct compounds that can be screened against biological targets like proteins or nucleic acids. The development of robust synthetic methods, such as the use of sulfuryl fluoride gas or liquid-based protocols in 96-well plates, has facilitated the creation of diverse aryl fluorosulfate libraries for high-throughput screening. nih.gov

A primary application of these libraries is in chemoproteomic and chemogenomic techniques. nih.gov Compounds in the library are often designed with two key components: the aryl fluorosulfate "warhead" and a "clickable" handle, such as a terminal alkyne. nih.govacs.org This alkyne group enables the use of click chemistry for affinity chromatography and mass spectrometry, which allows for the efficient identification of proteins that have formed a covalent bond with the probe. nih.govnih.gov

This library-based screening approach is central to the "inverse drug discovery" strategy, where the goal is to identify the protein targets of a small molecule library. nih.govproquest.com Furthermore, the concept has been extended to other biological macromolecules. For instance, genetically encoded libraries based on mRNA display have been used to construct vast collections of macrocyclic peptides. By incorporating an aryl fluorosulfate-based covalent warhead into the peptide structure, these libraries can be screened to discover molecules that bind covalently to structured RNA targets, opening new avenues for targeting macromolecules previously considered "undruggable". acs.org

Conceptual Approaches in "Inverse Drug Discovery"

Aryl fluorosulfates are cornerstone reagents in the innovative strategy known as "Inverse Drug Discovery" (IDD). nih.govproquest.com This approach reverses the traditional drug discovery paradigm. Instead of starting with a known protein target and screening for compounds that bind to it, IDD begins with a library of organic compounds containing a weakly reactive, or "latent," electrophile and matches them to the specific proteins they react with in a complex biological sample like a cell lysate. nih.govacs.orgnih.gov This method is agnostic, meaning it can identify protein targets without prior knowledge of their function or binding partners. nih.govnih.gov

The utility of aryl fluorosulfates in this context stems from their status as latent electrophiles. nih.govresearchgate.net They are generally inert and unreactive towards the vast majority of the proteome in a cellular environment at neutral pH. nih.gov However, they can be "activated" to form a covalent bond upon binding to a specific protein pocket that provides a favorable microenvironment. nih.govnih.gov This activation is dependent on several factors:

Reversible Binding: The molecule must first bind non-covalently in the protein pocket.

Juxtaposition: The binding must place the fluorosulfate group in close proximity to a nucleophilic amino acid side chain.

Transition State Stabilization: The protein microenvironment must stabilize the transition state of the sulfur(VI)-fluoride exchange (SuFEx) reaction, often through hydrogen bonding to the fluoride leaving group or by the presence of basic residues that increase the nucleophilicity of the reacting amino acid. nih.govnih.gov

This context-dependent reactivity is highly chemoselective, primarily targeting the side chains of tyrosine and lysine residues, and occasionally serine or histidine. nih.govnih.govenamine.net By using aryl fluorosulfate probes equipped with reporter tags, researchers have successfully identified and validated covalent ligands for numerous human proteins, in some cases identifying the first-ever ligands for those targets. nih.gov

| Validated Human Protein Targets Identified via Aryl Fluorosulfate Probes |

| Glutathione S-transferase Omega-1 (GSTO1) |

| Cellular Retinoic Acid-Binding Protein 2 (CRABP2) |

| Prostaglandin Reductase 1 (PTGR1) |

| Carbonic Anhydrase 2 (CA2) |

| Catechol O-methyltransferase (COMT) |

| N(G),N(G)-dimethylarginine dimethylaminohydrolase 1 (DDAH1) |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) |

| Sirtuin 5 (SIRT5) |

| This table represents a selection of proteins identified in relevant studies. nih.govnih.gov |

Advancements in Materials Science

Role in Polymer Synthesis and Modification

Aryl fluorosulfates serve as powerful and versatile building blocks in modern organic synthesis, with significant applications in the field of polymer science. rsc.orgresearchgate.net Their utility is largely based on the reactivity of the fluorosulfate group (-OSO₂F), which can function as an excellent leaving group in a variety of chemical reactions essential for polymer construction and modification. enamine.net They are readily and economically prepared from widely available phenols using sulfuryl fluoride (SO₂F₂), a process central to SuFEx click chemistry. rsc.orgnih.gov

In synthetic chemistry, aryl fluorosulfates have emerged as effective alternatives to aryl triflates and nonaflates in transition-metal-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings. researchgate.net These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, the very linkages that form the backbones of complex polymers. The ability to use aryl fluorosulfates as electrophilic partners in these reactions allows for the modular assembly of polymer subunits. rsc.org

Compared to traditional coupling partners like aryl halides or triflates, aryl fluorosulfates offer several advantages that are particularly relevant for materials science and industrial applications. They are often more cost-effective, exhibit greater stability, and are considered less toxic and more environmentally benign, which is a crucial consideration for large-scale polymer production. rsc.orgresearchgate.net

Application as Cathode Materials in Advanced Batteries (e.g., Sodium-Ion Batteries)

In the quest for next-generation energy storage solutions, fluorosulfate-based materials are being actively investigated as high-performance cathodes for advanced batteries, particularly sodium-ion batteries (SIBs). sciopen.com SIBs are a promising alternative to lithium-ion batteries due to the natural abundance and low cost of sodium. sciopen.comresearchgate.net The performance of these batteries is heavily dependent on the properties of the cathode material.

Research has focused on various metal fluorosulfate compositions, such as those with the general formula AMSO₄F (where A = Na or Li, and M = Fe, Co, Ni, Mn). sciopen.com While challenges such as structural instability during cycling and lower electronic conductivity remain, ongoing research aims to optimize these materials through strategies like nanostructuring, carbon coating, and elemental doping to improve their reversible capacity, rate capability, and long-term cycling stability for practical applications in large-scale energy storage. researchgate.netresearchgate.net

| Fluorosulfate-Based Cathode Material Properties for SIBs | | :--- | :--- | :--- | | Material Class | Metal Fluorosulfates (e.g., AMSO₄F) | sciopen.comoaepublish.com | | Key Advantage | High operating voltage due to the strong inductive effect of the sulfate (B86663) polyanion. | oaepublish.com | | Crystal Structure | Typically a robust three-dimensional framework that can minimize structural change during Na+ intercalation/deintercalation, leading to better cycling stability. | researchgate.netsemanticscholar.org | | Research Focus | Improving electrochemical performance, including reversible capacity, rate capability, and long-term stability. | sciopen.comresearchgate.net | | Improvement Strategies | Doping, carbon coating, and nanostructuring to enhance electronic conductivity and ion diffusion kinetics. | researchgate.netresearchgate.net |

Broader Interdisciplinary Research Contributions

The study and application of aryl fluorosulfuric acid esters exemplify a powerful bridge between fundamental chemistry, chemical biology, and materials science. The development of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click chemistry" reaction has been a critical enabler, providing a reliable and efficient method for synthesizing these compounds from common phenols. nih.gov This synthetic accessibility has allowed their unique properties to be explored across diverse scientific fields.

In the life sciences, aryl fluorosulfates have provided researchers with precision tools to explore the proteome. Their context-dependent reactivity has been harnessed to create covalent probes and inhibitors, leading to the "Inverse Drug Discovery" platform that is changing how new therapeutic targets are identified. nih.govnih.gov Furthermore, their incorporation into fluorogenic molecules is pushing the boundaries of in vivo imaging, allowing for real-time visualization of biological processes within living cells and organisms. nih.gov

Simultaneously, in materials science, the same chemical entity is valued for its utility as a stable and reactive building block. rsc.org As a superior alternative to traditional leaving groups in cross-coupling reactions, it facilitates the synthesis of novel polymers and complex molecules. researchgate.net In the energy sector, the inorganic counterparts—metal fluorosulfates—are at the forefront of research into next-generation cathode materials for high-density sodium-ion batteries, addressing critical global needs for sustainable energy storage. sciopen.com The dual utility of the fluorosulfate group—as both a precision biological probe and a robust synthetic connector—underscores its significant and expanding contribution to interdisciplinary research.

Analytical Characterization and Spectroscopic Investigations of Aryl Fluorosulfuric Acid Esters

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable tools for determining the molecular architecture and understanding the mechanistic pathways involving aryl fluorosulfuric acid esters. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry provide detailed insights into the connectivity of atoms, three-dimensional structure, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ³¹P, TDST-NMR)

NMR spectroscopy is a powerful technique for elucidating the structure of "Fluorosulfuric acid, 4-aminophenyl ester" in solution. While detailed experimental spectra for this specific compound are not widely available in the cited literature, the expected chemical shifts can be inferred from data on analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-aminophenyl group. Typically, these protons appear in the region of 6.5–7.5 ppm. The integration of these signals would correspond to the number of protons on the aromatic ring.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorosulfates. The single fluorine atom in the fluorosulfate (B1228806) group (-OSO₂F) is expected to exhibit a resonance in a characteristic region. For aryl fluorosulfates, this signal generally appears around +40 to +50 ppm relative to a standard such as CCl₃F. The precise chemical shift can provide information about the electronic environment of the fluorosulfate moiety.

³¹P and TDST-NMR: There is no phosphorus atom in the structure of "this compound," therefore ³¹P NMR spectroscopy is not applicable for its direct characterization. Time-dependent stimulated Raman spectroscopy (TDST-NMR) is a specialized technique and its application to this specific compound has not been documented in the available literature.

A summary of expected NMR data is presented below:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 7.5 |

| ¹⁹F | -OSO₂F | +40 - +50 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for confirming the molecular structure and understanding the packing of molecules in a crystal lattice.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would define the symmetry operations within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be determined. |

| Bond Lengths & Angles | Precise measurements of all covalent bond lengths and angles within the molecule. |

Mass Spectrometry (MS) and Chromatography (HPLC-MS) for Analysis and Purity Assessment

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For "this compound" (C₆H₆FNO₃S), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula.

Mass Spectrometry (MS): In a typical mass spectrum, the molecule would be ionized, often by protonation, to form a molecular ion peak [M+H]⁺. The calculated monoisotopic mass of C₆H₆FNO₃S is approximately 189.01 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 190.02.

Chromatography (HPLC-MS): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful technique for separating the compound from impurities and confirming its identity. A reverse-phase HPLC method would likely be employed, where the retention time of the compound would be characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate). The mass spectrometer would then provide mass data for the eluting peak, confirming it as "this compound." This hyphenated technique is also invaluable for assessing the purity of a sample.

| Technique | Expected Result |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ peak at m/z ≈ 190.02, confirming the elemental composition. |

| HPLC-MS | A single major peak at a characteristic retention time with a corresponding m/z of ≈ 190.02. |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Linear Scan Voltammetry)

Electrochemical methods such as cyclic voltammetry (CV) and linear scan voltammetry (LSV) can be used to investigate the redox properties of "this compound." These techniques provide information about the oxidation and reduction potentials of the molecule, which are related to its electronic structure and reactivity.

While specific electrochemical data for "this compound" is not available in the reviewed literature, studies on related aromatic compounds can provide some expectations. The aminophenyl group is susceptible to oxidation, and the fluorosulfate group might influence the redox potentials. A cyclic voltammogram of this compound might reveal oxidative peaks corresponding to the electron transfer from the amino group and/or the aromatic ring. The potential at which these processes occur would be indicative of the ease of oxidation of the molecule. Similarly, reductive processes could also be investigated.

| Technique | Potential Information Gained |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, reversibility of redox processes. |

| Linear Scan Voltammetry (LSV) | Onset potentials for oxidation or reduction. |

Q & A

Q. What are the established synthetic routes for fluorosulfuric acid, 4-aminophenyl ester, and how do reaction conditions influence yield?

Fluorosulfuric acid derivatives are typically synthesized via esterification of fluorosulfuric acid (FSO₃H) with aromatic amines. A common method involves reacting 4-aminophenol with fluorosulfuric acid under controlled anhydrous conditions, often using inert solvents like dichloromethane. Catalytic hydrogenation (e.g., Pd/C) may reduce nitro intermediates to amine groups, as seen in related 4-aminophenyl ester syntheses . Yield optimization requires precise temperature control (0–5°C to prevent decomposition) and stoichiometric excess of FSO₃H to drive esterification. Impurities like sulfonic acid byproducts can arise from over-sulfonation, necessitating purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹⁹F NMR identifies fluorosulfate groups (δ ~45–50 ppm), while ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm for the 4-aminophenyl group).

- IR : Strong S=O stretching (1350–1450 cm⁻¹) and S-O-C ester linkages (950–1050 cm⁻¹) confirm the ester structure.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₆H₅FNO₃S, expected m/z 202.01).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times calibrated against standards .

Q. What safety protocols are critical when handling fluorosulfuric acid derivatives?

Fluorosulfuric acid is highly corrosive and hydrolyzes exothermically with moisture. Handling requires:

- PPE : Acid-resistant gloves, face shields, and lab coats.

- Environment : Conduct reactions in a fume hood with inert gas (N₂/Ar) to prevent hydrolysis.

- Storage : Anhydrous conditions in sealed glass containers, away from bases or oxidizers. Spills should be neutralized with dry sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the fluorosulfate group influence the reactivity of 4-aminophenyl esters in nucleophilic substitution reactions?

The fluorosulfate (-OSO₂F) group is a superior leaving group compared to sulfonates due to its electronegative fluorine, which stabilizes transition states. In SN2 reactions with amines or thiols, fluorosulfate esters exhibit faster kinetics (k ≈ 10⁻³–10⁻² M⁻¹s⁻¹) under mild conditions (25–40°C). Competing hydrolysis can be mitigated by using aprotic solvents (e.g., DMF) and molecular sieves to scavenge water .

Q. What strategies resolve contradictions in reported stability data for fluorosulfuric acid esters under varying pH conditions?

Discrepancies arise from solvent polarity and trace moisture. For example:

- In anhydrous acetonitrile, fluorosulfate esters are stable for >72 hours.

- In aqueous buffers (pH >7), hydrolysis half-lives drop to <1 hour due to OH⁻ attack on the sulfur center. Researchers should replicate stability assays using Karl Fischer titration to confirm water content and compare degradation kinetics via UV-Vis monitoring .

Q. How can computational modeling predict the acid-catalyzed decomposition pathways of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for hydrolysis. Key findings:

- The rate-limiting step is protonation of the ester oxygen, lowering the activation energy (ΔG‡ ≈ 25–30 kcal/mol).

- Solvent effects (e.g., PCM models for water) show polar solvents accelerate decomposition by stabilizing ionic intermediates. Experimental validation via kinetic isotope effects (KIEs) can confirm predicted mechanisms .

Q. What role does the 4-aminophenyl group play in directing regioselectivity during electrophilic aromatic substitution (EAS)?

The -NH₂ group is a strong ortho/para-directing activator. Nitration of the ester predominantly yields the para-nitro derivative (80–85% selectivity) due to steric hindrance from the bulky fluorosulfate group. Competitive sulfonation is suppressed by using dilute HNO₃/H₂SO₄ at 0°C. Regioselectivity is confirmed by NOE NMR correlations .

Methodological Considerations

Q. How to optimize catalytic systems for synthesizing fluorosulfate esters with high enantiomeric excess (ee)?

Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry during esterification. For example:

- Ti(OiPr)₄/(R)-BINOL complexes achieve 70–80% ee in kinetic resolutions.

- Screenings using Design of Experiments (DoE) models (e.g., response surface methodology) identify optimal catalyst loading (5–10 mol%) and temperature (-20°C) .

Q. What analytical approaches differentiate isomeric byproducts in fluorosulfuric acid ester syntheses?

- 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C coupling to assign substituent positions.

- X-ray Crystallography : Resolves absolute configurations of crystalline intermediates.

- Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-sections .

Data Contradiction Analysis

Q. Why do catalytic hydrogenation yields vary across studies for 4-aminophenyl ester precursors?

Disparities arise from catalyst poisoning (e.g., sulfur residues in Pd/C) or incomplete nitro reduction. Pre-treatment of catalysts with H₂ (1 atm, 50°C for 1 hour) enhances activity. Yields improve from 50% to >90% when using EtOAc instead of THF, as verified by TLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.